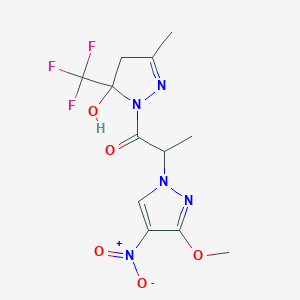![molecular formula C23H22BrNO6 B280207 ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound that belongs to the chromene family. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes involved in inflammation, cancer, and bacterial infections. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been found to inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as a multi-target drug. It can act on various enzymes and pathways, making it a promising candidate for the treatment of various diseases. However, one of the limitations is that the compound is relatively new, and more studies are needed to fully understand its pharmacological properties.
Future Directions
There are several future directions for the research on ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to study its potential as an anti-diabetic agent. Another direction is to investigate its potential as an anti-viral agent. Furthermore, it can be studied for its potential as a neuroprotective agent. Finally, more studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Conclusion:
This compound is a promising compound that has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Its multi-target potential makes it a promising candidate for the treatment of various diseases. However, more studies are needed to fully understand its pharmacological properties and optimize its therapeutic potential.
Synthesis Methods
The synthesis of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the reaction of 2-bromobenzyl bromide with furan-2-carbaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product.
Scientific Research Applications
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit various pharmacological activities. It has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential as an anti-diabetic and anti-oxidant agent.
Properties
Molecular Formula |
C23H22BrNO6 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
ethyl 2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C23H22BrNO6/c1-2-28-23(27)21-20(19-15(26)7-5-9-17(19)31-22(21)25)18-11-10-13(30-18)12-29-16-8-4-3-6-14(16)24/h3-4,6,8,10-11,20H,2,5,7,9,12,25H2,1H3 |
InChI Key |
LNIOEODJSFTKPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)

![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
